Sodium fluoroacetate (CAS 62-74-8) is a highly water-soluble, non-volatile organofluorine salt utilized primarily as a specialized vertebrate pesticide (Compound 1080) and a targeted biochemical tool. Characterized by a highly stable C-F bond and a high melting point (decomposing at 200-205 °C), it functions biologically as a prodrug that is converted into fluorocitrate, a potent inhibitor of the aconitase enzyme within the tricarboxylic acid (TCA) cycle. For procurement professionals, environmental agencies, and researchers, its core value proposition is defined by its exceptional aqueous solubility (111 g/dL at 25 °C), lack of vapor hazard, and rapid environmental degradation profile compared to alternative metabolic inhibitors or broad-spectrum toxicants [1].
Substituting sodium fluoroacetate with alternative toxicants or free acids introduces severe operational, safety, and environmental liabilities. Replacing it with second-generation anticoagulants like brodifacoum results in extreme bioaccumulation and secondary poisoning risks, as anticoagulants persist in animal tissues for hundreds of days, whereas fluoroacetate is rapidly metabolized and excreted [1]. Conversely, attempting to use the parent compound, fluoroacetic acid, introduces unacceptable inhalation hazards due to its high volatility, making large-scale formulation or safe laboratory handling nearly impossible without specialized containment [2]. Furthermore, substituting it with general metabolic poisons like sodium cyanide fails in neurobiological assays, as cyanide lacks the astrocyte-selective uptake mechanism that makes fluoroacetate a unique glial-silencing tool [3].
In large-scale environmental procurement, the persistence of a compound dictates its viability. Sodium fluoroacetate exhibits a short plasma half-life of approximately 9 to 11 hours in sub-lethally dosed mammals (e.g., possums, sheep). In stark contrast, second-generation anticoagulants like brodifacoum exhibit an extreme hepatic half-life of 130 to >250 days in similar species [1]. This rapid elimination profile prevents the long-term bioaccumulation that causes devastating secondary poisoning in non-target scavengers.
| Evidence Dimension | Mammalian tissue elimination half-life |
| Target Compound Data | 9–11 hours (plasma half-life) |
| Comparator Or Baseline | Brodifacoum (>130–250 days hepatic half-life) |
| Quantified Difference | Over 280-fold faster elimination rate for sodium fluoroacetate |
| Conditions | In vivo toxicokinetic monitoring in mammalian models (possums/sheep) |
Dictates the selection of this compound for ecological pest control where long-term secondary bioaccumulation in non-target wildlife must be strictly avoided.
For chemical handling and bait manufacturing, the physical state of the precursor is critical. Sodium fluoroacetate is a stable, non-volatile solid with a vapor pressure of 0 mmHg at 20 °C [1]. Attempting to substitute it with its parent acid, fluoroacetic acid, introduces severe inhalation toxicity risks due to the acid's high volatility and low melting point. The salt form completely eliminates the vapor hazard under standard ambient conditions.
| Evidence Dimension | Vapor pressure and volatility at 20 °C |
| Target Compound Data | 0 mmHg (Non-volatile solid) |
| Comparator Or Baseline | Fluoroacetic acid (Highly volatile liquid/low-melting solid) |
| Quantified Difference | Complete elimination of ambient vapor pressure |
| Conditions | Standard ambient temperature and pressure (20 °C) |
The non-volatile salt form is mandatory for safe procurement, storage, and handling to eliminate acute inhalation hazards during large-scale formulation or laboratory use.
Formulation of uniform baits or precise laboratory stock solutions requires high solubility. Sodium fluoroacetate is exceptionally soluble in water, achieving concentrations of 111 g/dL at 25 °C [1]. This drastically outperforms organic-soluble alternatives (like cholecalciferol) or less soluble salts (like barium fluoroacetate), allowing for the creation of highly concentrated aqueous stock solutions without the need for toxic or disruptive organic co-solvents.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | 111 g/dL |
| Comparator Or Baseline | Standard organic-soluble rodenticides or barium fluoroacetate (low/sparing aqueous solubility) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Aqueous dissolution at 25 °C |
Enables the creation of highly concentrated, uniform aqueous stock solutions for bait impregnation or precise in vitro dosing without the use of co-solvents.
In neurobiological research, general metabolic inhibitors like sodium cyanide or sodium azide indiscriminately halt oxidative phosphorylation in all cell types. Sodium fluoroacetate, however, is selectively taken up by glial cells (astrocytes) via specific transport mechanisms, where it is converted to fluorocitrate to inhibit aconitase [1]. This allows researchers to selectively abolish astrocyte function and study astrocyte-neuron metabolic coupling without directly poisoning adjacent pyramidal neurons.
| Evidence Dimension | Cellular targeting in neural tissue co-cultures |
| Target Compound Data | Selective uptake and inhibition of astrocytes (glial cells) |
| Comparator Or Baseline | Sodium cyanide / Sodium azide (Indiscriminate inhibition of all cells) |
| Quantified Difference | High cell-type specificity vs. zero specificity |
| Conditions | In vitro acute brain slice models / neural co-cultures |
Essential for neuroscientists procuring a reagent to specifically isolate and study astrocyte-dependent metabolic pathways without directly killing neurons.
Selected over second-generation anticoagulants in sensitive ecological environments due to its rapid elimination half-life and swift microbial defluorination in soil, which prevents long-term bioaccumulation and protects non-target scavenging wildlife [1].
Utilized in large-scale agricultural and conservation formulation programs where its extreme water solubility (111 g/dL) and non-volatile solid state allow for safe, highly uniform impregnation of grain, pellet, or paste matrices without organic solvents or vapor hazards [2].
Procured as a selective metabolic inhibitor in acute brain slice co-cultures to study astrocyte-neuron lactate shuttling and glial synaptic regulation, leveraging its unique selective uptake into astrocytes to inhibit aconitase without directly affecting neurons [3].